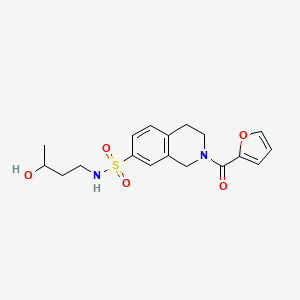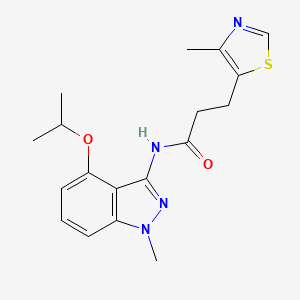
N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of compounds similar to N-(4-isopropoxy-1-methyl-1H-indazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide involves multi-step chemical reactions, starting from simple precursors to obtain the desired complex molecule. While specific synthesis routes for this compound are not directly reported, similar synthetic pathways often involve reactions such as amide bond formation, aromatic substitution, and heterocycle formation. These processes are meticulously designed to introduce various functional groups into the molecule, enabling the formation of the final compound with precise structural characteristics (Reddy, Raju, Reddy, & Rajanarendar, 2010).
Molecular Structure Analysis
The molecular structure of such compounds is characterized using techniques like NMR, IR spectroscopy, and X-ray crystallography. These methods provide detailed information on the arrangement of atoms within the molecule, including bond lengths, angles, and stereochemistry. The molecular structure is crucial for understanding the compound's reactivity and interactions with biological targets (Manolov, Ivanov, & Bojilov, 2021).
Chemical Reactions and Properties
Compounds of this class participate in various chemical reactions, including nucleophilic substitutions and electrophilic additions, due to the presence of reactive functional groups. The chemical properties are influenced by the compound's molecular structure, particularly the electron-donating or withdrawing nature of substituents, which affect its reactivity and stability. Studies on similar compounds show that modifications in the molecular structure can significantly alter their chemical behavior and biological activity (Abbasi et al., 2020).
Physical Properties Analysis
The physical properties of this compound, such as melting point, solubility, and crystalline structure, are essential for its formulation and application. These properties are determined through experimental studies and are critical for predicting the compound's behavior in various environments and its suitability for different delivery methods (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, reactivity towards other chemicals, and stability under different conditions, are pivotal for the compound's application in scientific research and potential therapeutic use. These properties are influenced by the compound's molecular structure and can be tailored through synthetic modifications to enhance its efficacy and selectivity for its target (Zala, Dave, & Undavia, 2015).
特性
IUPAC Name |
N-(1-methyl-4-propan-2-yloxyindazol-3-yl)-3-(4-methyl-1,3-thiazol-5-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2S/c1-11(2)24-14-7-5-6-13-17(14)18(21-22(13)4)20-16(23)9-8-15-12(3)19-10-25-15/h5-7,10-11H,8-9H2,1-4H3,(H,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZIVRTGWVQCBPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CCC(=O)NC2=NN(C3=C2C(=CC=C3)OC(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]nicotinamide](/img/structure/B5508508.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)
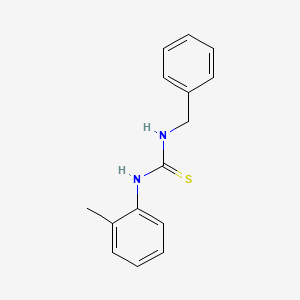
![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
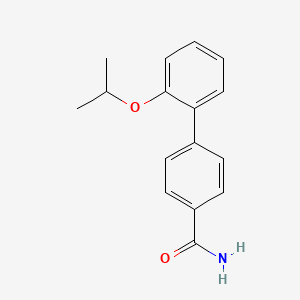
![2-methyl-N-[3-(2-methyl-1,3-thiazol-4-yl)phenyl]propanamide](/img/structure/B5508551.png)
![(4-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]methyl}-1,4-oxazepan-6-yl)methanol](/img/structure/B5508558.png)
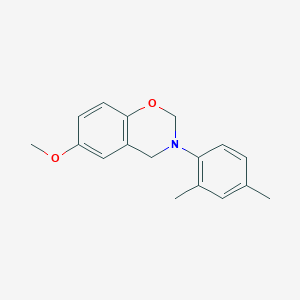

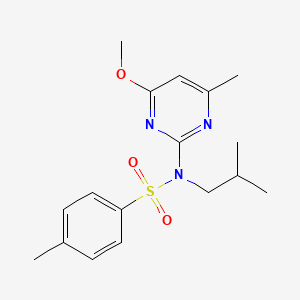
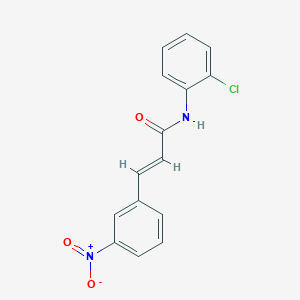
![5-methyl-N-(2-methyl-5-nitrophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5508614.png)
